molecular formula C18H15FN2OS2 B2925799 (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide CAS No. 1396891-92-1

(E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide

Cat. No.: B2925799
CAS No.: 1396891-92-1
M. Wt: 358.45
InChI Key: OUAXOAWNSONQMM-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide is a rationally designed, potent, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions through a covalent mechanism, where its acrylamide moiety forms a permanent bond with a conserved cysteine residue (Cys481) in the BTK active site, leading to sustained suppression of B-cell receptor signaling. This mechanism is a well-established strategy for targeting BTK in therapeutic development. Given the critical role of BTK in B-cell development, differentiation, and signaling, this compound is a valuable investigational tool in immunological and oncological research. It is primarily used to probe the pathological pathways involved in B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus. Research utilizing this inhibitor focuses on elucidating the downstream effects of BTK blockade on cell proliferation, survival, and the production of inflammatory cytokines, providing crucial insights for validating BTK as a therapeutic target and for understanding resistance mechanisms to existing therapies.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS2/c1-12-16(24-18(21-12)15-3-2-10-23-15)11-20-17(22)9-6-13-4-7-14(19)8-5-13/h2-10H,11H2,1H3,(H,20,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAXOAWNSONQMM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with a haloketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a reaction between an acrylate ester and an amine derivative of the thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acrylamide moiety to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide is investigated for its potential therapeutic effects. It could be developed into drugs for treating various diseases, including cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Aromatic Ring

The fluorophenyl group in the target compound distinguishes it from analogs with chloro-, nitro-, or methoxy-substituted phenyl rings. Key differences include:

Compound Phenyl Substituent Key Properties Reference
Target compound 4-Fluoro Enhanced electronic effects; potential resistance to oxidative metabolism
(E)-3-(4-Chlorophenyl) analog (16d) 4-Chloro Increased lipophilicity; may alter target affinity
(E)-3-(4-Nitrophenyl) analog (16f) 4-Nitro Strong electron-withdrawing effects; possible cytotoxicity concerns
N-(4-Fluorophenyl)-2-thioxoacetamide (12) 4-Fluoro Similar fluorophenyl group but with thioxoacetamide core
  • Impact of Fluorine : The 4-fluoro group reduces steric hindrance compared to bulkier substituents (e.g., nitro) while maintaining strong dipole interactions, likely improving binding to hydrophobic pockets .

Heterocyclic Core Modifications

The thiazole-thiophene hybrid core contrasts with thiadiazole, triazole, or pyridone-based scaffolds in similar compounds:

Compound Core Structure Biological Relevance Reference
Target compound Thiazole-thiophene Balanced lipophilicity; potential CNS activity
1,3,4-Thiadiazole derivatives Thiadiazole Broad-spectrum insecticidal/fungicidal activity
4-Aminothiophene derivatives (e.g., 3) Thiophene-carboxamide Antimicrobial properties
Triazole derivatives (e.g., ) Triazole-ethylidene bridge Structural rigidity; improved crystallinity
  • Thiazole vs. Thiadiazole : Thiadiazoles exhibit stronger π-π stacking but may suffer from reduced solubility compared to thiazole-thiophene hybrids .

Biological Activity

The compound (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide is a derivative of acrylamide featuring a thiazole and thiophene moiety, which are known for their biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and DNA interaction properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide can be represented as follows:

C18H18FN3S2\text{C}_{18}\text{H}_{18}\text{F}\text{N}_3\text{S}_2

This compound features a fluorinated phenyl group, a thiazole ring, and a thiophene substituent, which contribute to its unique biological properties.

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiazole and thiophene rings showed promising results against various pathogens:

CompoundMIC (μg/mL)MBC (μg/mL)Active Against
7b0.220.25Staphylococcus aureus
100.350.40Escherichia coli

These derivatives not only inhibited bacterial growth but also exhibited antibiofilm properties superior to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of acrylamide derivatives has been extensively studied. For example, related compounds demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
3bHCT116 (Colon)23
3cMDA-MB-231 (Breast)9

These compounds were shown to induce cell death through mechanisms involving DNA cleavage and the generation of reactive oxygen species upon irradiation . The presence of the thiazole moiety is particularly noteworthy for enhancing the cytotoxic effects due to its ability to interact with DNA.

DNA Interaction Studies

The interaction of (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide with DNA was evaluated using various spectroscopic methods. The binding affinity towards calf thymus DNA (CT-DNA) was assessed, revealing significant interactions characterized by binding constants:

CompoundKb (M^-1)
3b6.68×1046.68\times 10^4
3c1.19×1041.19\times 10^4

These results indicate that the compound can effectively bind to DNA, potentially leading to its cleavage and subsequent cytotoxic effects .

Case Studies

  • Antimicrobial Efficacy : A study on thiazole derivatives highlighted their effectiveness against biofilm-forming bacteria, suggesting that modifications in the structure can enhance their antimicrobial properties significantly.
  • Cytotoxicity in Cancer Cells : Research on related acrylamide derivatives indicated that those with electron-withdrawing groups like fluorine exhibited increased cytotoxicity in breast and colon cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.